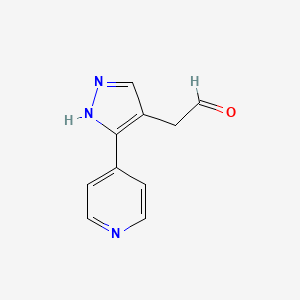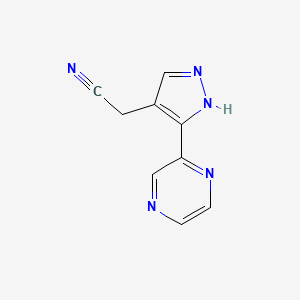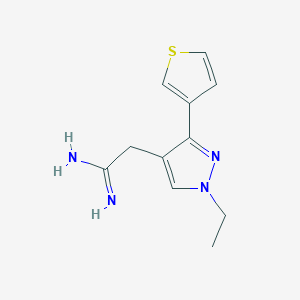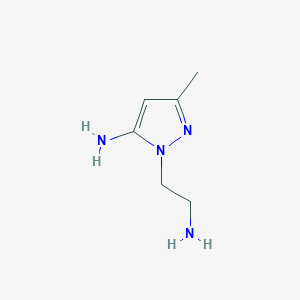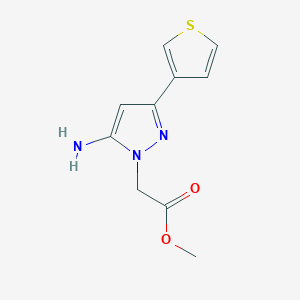![molecular formula C11H20N4O B1491281 (2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2097994-43-7](/img/structure/B1491281.png)
(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Overview
Description
2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol (AAEM) is a novel synthetic compound with potential applications in medicinal chemistry and biochemistry research. It is a derivative of the parent compound 2-azaspiro[4.4]nonan-4-yl)methanol (ASEM), which is a cyclic ether with a unique structure and interesting properties. AAEM is composed of two nitrogen atoms, two oxygen atoms, and a carbon-carbon double bond, allowing for the formation of a variety of derivatives with different functional groups. AAEM has been used in a variety of studies, including synthesis of drugs, drug delivery systems, and biochemical and physiological research.
Scientific Research Applications
Synthesis and Anticonvulsant Properties
Several studies have been conducted to synthesize and test the anticonvulsant properties of azaspiro compounds, including derivatives of 2-azaspiro[4.4]nonane. These compounds have been evaluated using various seizure models, such as the maximum electroshock seizure (MES) and subcutaneous metrazole (sc.Met) tests. The studies have shown that certain derivatives, particularly those with specific substituents, exhibit significant anticonvulsant activity. The activity is believed to depend on the presence and position of certain groups at the aryl moiety and the size and manner of attachment of the cycloalkyl system. For example, compounds with methyl or trifluoromethyl groups at specific positions on the aryl moiety, and those with a particular cycloalkyl system attachment, demonstrated enhanced seizure inhibition (Obniska & Kamiński, 2006), (Obniska et al., 2005).
Mechanism of Action and Physicochemical Properties
Further investigations into the mechanism of action for these compounds have included their interaction with GABA(A) receptors and the determination of their lipophilic properties. Some derivatives have been tested for their in vitro influence on GABA(A) receptors, suggesting a potential mechanism through which these compounds exert their anticonvulsant effects. The relationship between the lipophilicity of these compounds and their anticonvulsant activity has also been explored, indicating that a higher lipophilicity may contribute to stronger anticonvulsant efficacy (Kamiński et al., 2006).
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches for azaspiro compounds, including one-pot synthesis techniques and dearomative radical spirocyclization. These methods aim to enhance the efficiency of synthesizing azaspiro compounds, potentially leading to the discovery of new therapeutic agents with anticonvulsant properties. For instance, a one-pot synthesis involving Mn(III)-based oxidation has been developed to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a simple procedure for obtaining these compounds with intact pyrrolidinedione rings (Huynh et al., 2017).
properties
IUPAC Name |
[2-(2-azidoethyl)-2-azaspiro[4.4]nonan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-10(8-16)11(9-15)3-1-2-4-11/h10,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCOBJFCSWDCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



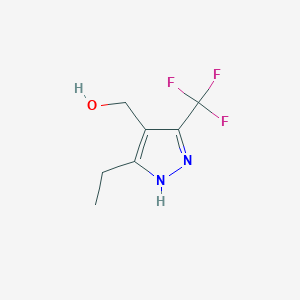
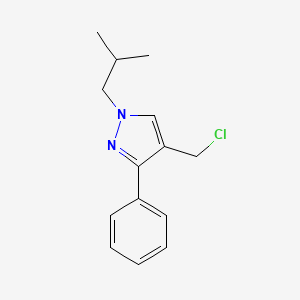
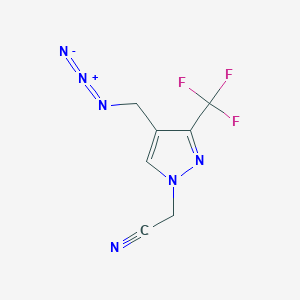

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)



